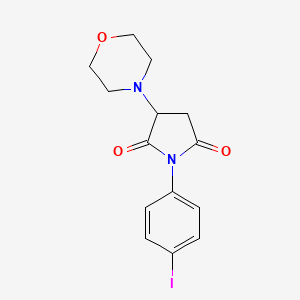

6-(Dimethylsulfamoylamino)-5-fluoro-1,3-dimethyl-2,2-dioxo-2lambda6,1,3-benzothiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity. Techniques like thermal analysis, spectroscopy, and chromatography might be used .Scientific Research Applications

Corrosion Inhibitors

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. They offer enhanced stability and higher efficiency compared to previously reported inhibitors from the same family, indicating their potential for industrial applications in corrosion prevention. These inhibitors can adsorb onto metal surfaces through physical and chemical interactions, suggesting a multifaceted mechanism of action (Hu et al., 2016).

Antitumor Agents

Novel derivatives of benzothiazoles bearing different substituents have shown cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma cell lines. This highlights their potential as leads for the development of new anticancer drugs (Racané et al., 2006). Fluorinated benzothiazoles, in particular, have demonstrated potent cytotoxicity in vitro, suggesting the importance of the benzothiazole pharmacophore in the design of antitumor compounds (Hutchinson et al., 2001).

Novel Organic Syntheses

Research has also focused on the synthesis and biological activities of various benzothiazole derivatives, including those with antimicrobial, antifungal, and analgesic properties. These studies contribute to the understanding of the structural requirements for biological activity and offer insights into the design of new drugs with improved efficacy and safety profiles (Puthiyapurayil et al., 2011). The development of novel apoferritin formulations for benzothiazoles indicates the exploration of advanced drug delivery systems to overcome challenges related to the solubility and stability of these compounds (Breen et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

6-(dimethylsulfamoylamino)-5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN4O4S2/c1-13(2)20(16,17)12-8-6-10-9(5-7(8)11)14(3)21(18,19)15(10)4/h5-6,12H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFGMIDGXPWKRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)NS(=O)(=O)N(C)C)F)N(S1(=O)=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2375118.png)

![2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2375119.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2375125.png)

![1-[4-[2-(4-Chlorophenyl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2375128.png)

![N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2375129.png)

![(4Ar,7aS)-1-(2-chloroacetyl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2375133.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2375134.png)